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Compound of Interest

Methyl 4-amino-2-
Compound Name:
methoxybenzoate

Cat. No.: B016309

An objective guide for researchers, scientists, and drug development professionals on the
spectroscopic characteristics of Methyl 4-amino-2-methoxybenzoate and its key derivatives.
This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data,
supported by detailed experimental protocols.

Methyl 4-amino-2-methoxybenzoate is a valuable building block in synthetic chemistry,
notably serving as a key intermediate in the synthesis of potent enzyme inhibitors used in
cancer therapy, such as Lenvatinib.[1] Its distinct functional groups—an amino group, a
methoxy group, and a methyl ester—allow for a wide range of chemical modifications, making
its derivatives a subject of significant interest in medicinal chemistry and materials science.[1] A
thorough understanding of the spectroscopic properties of this parent compound and its
derivatives is crucial for structural elucidation, purity assessment, and quality control in
research and development.

This guide presents a comparative overview of the spectroscopic data for Methyl 4-amino-2-
methoxybenzoate and two of its common derivatives: Methyl 4-amino-5-chloro-2-
methoxybenzoate and Methyl 3-amino-4-methoxybenzoate. The data is summarized in clear,
comparative tables, and the experimental methodologies for obtaining this data are detailed.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Methyl 4-amino-2-
methoxybenzoate and its derivatives. This data is essential for distinguishing between these
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closely related structures.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)

Aromatic
Compound -OCHs -COOCHs -NH:2 Solvent
Protons
Methyl 4-
amino-2- 7.6 (d), 6.3
3.8 3.8 4.5 (brs) CDCls
methoxybenz  (dd), 6.1 (d)
oate
Methyl 4-
amino-5-
7.8 (s), 6.3
chloro-2- 3.9 3.8 4.6 (br s) CDCls
(s)
methoxybenz
oate
Methyl 3-
amino-4- 7.2(d), 7.1
3.8 3.8 (brs) CDCls
methoxybenz  (s), 6.8 (d)
oate

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Aromatic
Compound Cc=0 -OCHs -COOCHSs Solvent
Carbons
Methyl 4-
_ 160.1, 150.9,
amino-2-
133.5, 108.9, 167.5 55.5 51.5 CDClIs
methoxybenz
105.8, 98.5
oate
4-Amino-5-
158.5, 148.5,
chloro-2-
131.0, 115.5, 169.0 56.0 - DMSO-ds
methoxybenz
o 110.0, 100.0
oic acid*
Methyl 3-
] 152.0, 142.5,
amino-4-
123.0, 118.0, 167.0 55.8 51.0 CDCls
methoxybenz
111.5,110.0
oate
*Data for the corresponding carboxylic acid as a close analogue.[2]
Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm™1)
C-O Stretch .
C=0 C-O Stretch . Aromatic C-
Compound N-H Stretch (Aromatic
Stretch (Ester) H Stretch
Ether)
Methyl 4-
amino-2-
3450, 3350 1710 1250 1050 3050
methoxybenz
oate
Methyl
Benzoate (for - 1720 1280 - 3070
comparison)
Methyl 4-
(methylamino 3400 1705 1270 - 3060
)benzoate
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Table 4: Mass Spectrometry Data (m/z)

Ke
Molecular Molecular i .
Compound . [M]* Fragmentation
Formula Weight
Peaks
Methyl 4-amino-
2-
CoH11NOs 181.19 181 150, 122, 94
methoxybenzoat
e
Methyl 4-amino-
5-chloro-2-
CoH10CINO3 215.63 215, 217 184, 156, 128
methoxybenzoat
e
Methyl 3-amino-
4-
CoH11NOs 181.19 181 150, 122, 94

methoxybenzoat
e

Experimental Protocols

The data presented in this guide was obtained using standard spectroscopic techniques. The

following are generalized experimental protocols representative of those used to acquire such

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent).

o Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

e 1H NMR Acquisition: Standard proton NMR spectra were acquired with a 90° pulse width, a

relaxation delay of 1 second, and 16-32 scans.
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e 13C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled
sequence with a 45° pulse width, a relaxation delay of 2 seconds, and 1024-2048 scans.

o Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and
the spectra were phase and baseline corrected. Chemical shifts were referenced to the
residual solvent peak.

Infrared (IR) Spectroscopy

e Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped
with a universal attenuated total reflectance (UATR) accessory.

o Sample Preparation: A small amount of the solid sample was placed directly onto the ATR
crystal.

e Acquisition: Spectra were recorded in the range of 4000-400 cm~* with a resolution of 4
cm~1, Atotal of 16 scans were co-added to improve the signal-to-noise ratio.

o Data Processing: The resulting spectrum was baseline corrected.
Mass Spectrometry (MS)

 Instrumentation: An Agilent 6890 GC coupled to a 5973 MS detector (or equivalent for GC-
MS) or a Waters Xevo G2-XS QTOF mass spectrometer (for high-resolution mass
spectrometry).

e GC-MS Analysis:
o GC Column: HP-5ms (30 m x 0.25 mm x 0.25 um).

o Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at
10°C/min and held for 5 minutes.

o lonization Mode: Electron lonization (El) at 70 eV.

o Direct Infusion ESI-MS: The sample was dissolved in a suitable solvent (e.g., methanol,
acetonitrile) and infused into the mass spectrometer via an electrospray ionization (ESI)

source.
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Visualizing Synthesis and Analysis Workflows

To further clarify the context in which this spectroscopic data is utilized, the following diagrams
illustrate a typical synthetic workflow for a Methyl 4-amino-2-methoxybenzoate derivative and
a logical flow for its spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Spectroscopic Comparison of Methyl 4-amino-2-
methoxybenzoate and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016309#spectroscopic-comparison-of-methyl-4-
amino-2-methoxybenzoate-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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